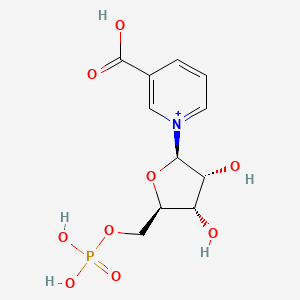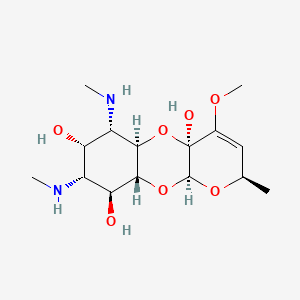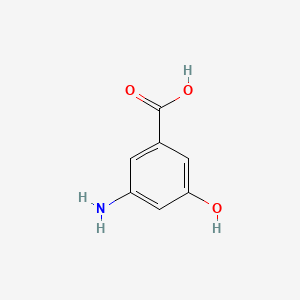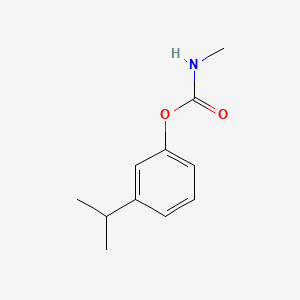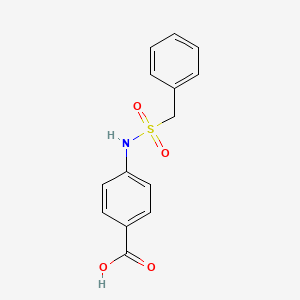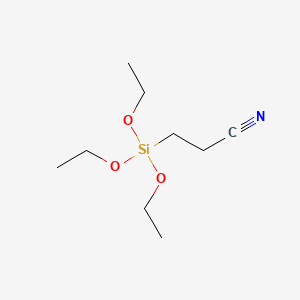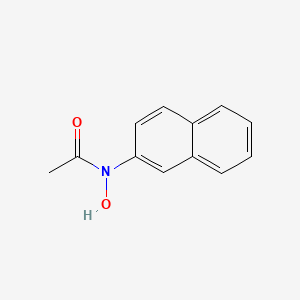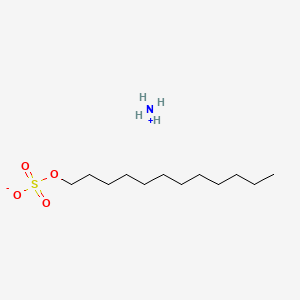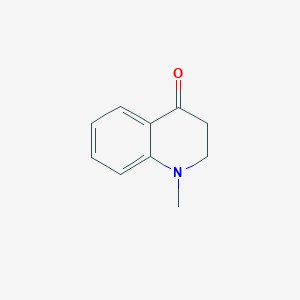
1-メチル-1,2,3,4-テトラヒドロキノリン-4-オン
説明
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one (MTHQ) is a novel synthetic compound with a wide range of potential applications in the medical, industrial, and research fields. MTHQ is a member of the quinolin-4-one family of compounds, and it is a relatively new discovery in the scientific community. It has been studied for its potential uses in biochemistry, pharmacology, and other fields.
科学的研究の応用
医薬品化学
1-メチル-1,2,3,4-テトラヒドロキノリン-4-オンは、高いGI吸収とBBB透過性を持つ化合物として特定されており、薬物候補としての可能性を示唆しています {svg_1}。キノロン系薬物と構造が類似していることから、抗菌薬の開発において新しい抗菌剤の開発に役立つ可能性があります。
合成有機化学
この化合物は、有機合成において汎用性の高い中間体として役立ちます。 アルキル化など、さまざまな反応を起こすことができ、潜在的な薬理活性を持つさまざまな誘導体を生成することができます {svg_2}.
神経薬理学
1-メチル-1,2,3,4-テトラヒドロキノリン-4-オンの誘導体は、神経疾患の治療に有望な結果を示しています。 研究によると、抗炎症作用と抗酸化作用が認められているため、パーキンソン病やアルツハイマー病などの疾患の管理に役立つ可能性があります.
腫瘍学研究
この化合物が生物学的経路を調節する能力は、がん研究において重要な意味を持っています。 そのアナログは、腫瘍の増殖と転移に関与する特定の経路を標的にした抗がん剤として開発される可能性があります.
材料科学
材料科学において、この化合物は芳香族構造と電子特性を持つため、有機半導体の開発に使用できます。 有機EL(OLED)技術の進歩に貢献する可能性があります {svg_3}.
分析化学
1-メチル-1,2,3,4-テトラヒドロキノリン-4-オンは、クロマトグラフィー分析や質量分析において、複雑な混合物中の類似化合物を同定および定量するために、標準物質または参照物質として使用できます {svg_4}.
ケミカルバイオロジー
足場として、化学生物学において生物系を探求するために使用できます。 より大きな分子に組み込むことで、低分子と生物学的標的との相互作用を理解するのに役立ちます {svg_5}.
環境化学
この化合物の誘導体は、特に汚染物質の分解や、より環境に優しい化学プロセスのための合成経路の一部として、環境化学における役割が調査される可能性があります {svg_6}.
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Cellular Effects
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect neurons from oxidative stress by scavenging free radicals and inhibiting the production of reactive oxygen species . This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one exerts its effects through several mechanisms. It binds to dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation . Additionally, it inhibits both MAO-A and MAO-B enzyme activities, leading to increased levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one have been studied over time. The compound is relatively stable, but its effects can change with prolonged exposure. For instance, long-term studies have shown that it can maintain its neuroprotective properties over extended periods, although its efficacy may decrease due to potential degradation .
Dosage Effects in Animal Models
The effects of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one vary with different dosages in animal models. At lower doses, it exhibits neuroprotective and antidepressant-like effects, while higher doses can lead to toxicity and adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is involved in several metabolic pathways. It interacts with enzymes such as MAO and COMT, influencing the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, which may have significant implications for its therapeutic use.
Transport and Distribution
Within cells and tissues, 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct it to specific compartments, enhancing its efficacy.
特性
IUPAC Name |
1-methyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCTAQFFQYTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282592 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-15-8 | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one in organic synthesis?
A: 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one serves as a valuable starting material for synthesizing complex molecules, particularly naturally occurring alkaloids. Its structure allows for various chemical transformations, making it a versatile building block. The research highlights its utility in a simple and efficient synthesis of cryptosanguinolentines [], demonstrating its potential in natural product synthesis and medicinal chemistry.
Q2: What is the reaction mechanism involved when 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one is used to synthesize cryptosanguinolentines?
A: The synthesis of cryptosanguinolentines using 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one proceeds through a condensation reaction with aryl hydrazines. This reaction likely occurs through a nucleophilic addition-elimination mechanism. The aryl hydrazine acts as a nucleophile, attacking the carbonyl group of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-one. This is followed by dehydration, leading to the formation of the cryptosanguinolentine scaffold [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



